11-Bromo-7H-benzo[c]carbazole
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Overview
Description
11-Bromo-7H-benzo[c]carbazole is an organic compound with the molecular formula C16H10BrN. It is a derivative of benzo[c]carbazole, where a bromine atom is substituted at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole. One common method is the reaction of 7H-benzo[c]carbazole with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures (0°C) and then allowed to proceed at room temperature for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
11-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .
Scientific Research Applications
11-Bromo-7H-benzo[c]carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Material Science: Employed in the synthesis of novel polymers and materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 11-Bromo-7H-benzo[c]carbazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s binding affinity and specificity for its target . In organic electronics, its electronic properties facilitate charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-7H-benzo[c]carbazole: Another brominated derivative with similar properties but different substitution position.
7H-Benzo[c]carbazole: The parent compound without the bromine substitution.
11H-Benzo[a]carbazole: A structural isomer with different electronic properties.
Uniqueness
11-Bromo-7H-benzo[c]carbazole is unique due to the specific position of the bromine atom, which can influence its reactivity and electronic properties. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C16H10BrN |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
11-bromo-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9,18H |
InChI Key |
MCYDGSUYKFMOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC=C4Br |
Origin of Product |
United States |
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